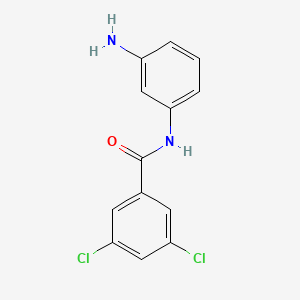

N-(3-氨基苯基)-3,5-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Aminophenyl)-3,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse range of biological activities, which makes them of interest in pharmaceutical research. Although the provided papers do not directly discuss N-(3-Aminophenyl)-3,5-dichlorobenzamide, they do provide insights into the synthesis and reactions of related benzamide compounds, which can be informative for understanding the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their pharmacological potential. The first paper describes the synthesis of a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are evaluated for their gastrokinetic activity . Although the specific synthesis of N-(3-Aminophenyl)-3,5-dichlorobenzamide is not detailed, the methods used for these related compounds could potentially be adapted for its synthesis. The second and third papers discuss the reactions of N-Benzyl-2,4-dichlorobenzamide with chlorosulfonic acid to produce p-sulfonyl chlorides, which are then used to create amino acid derivatives and dipeptide methyl esters . These reactions highlight the reactivity of the benzamide moiety and suggest possible synthetic routes for related compounds.

Molecular Structure Analysis

The molecular structure of benzamides is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of N-(3-Aminophenyl)-3,5-dichlorobenzamide, but they do discuss the structure-activity relationships of similar compounds. For instance, the presence of different substituents at the C-2 position of the benzamide ring can significantly affect the gastrokinetic activity of these molecules . This implies that the molecular structure of N-(3-Aminophenyl)-3,5-dichlorobenzamide, particularly the position and nature of its substituents, would be an important factor in its biological effects.

Chemical Reactions Analysis

The chemical reactivity of benzamides is influenced by their functional groups and the electronic effects of their substituents. The papers describe various reactions involving benzamide derivatives, such as the condensation with nucleophiles to give amino acid derivatives and the preparation of dipeptide methyl esters . These reactions demonstrate the versatility of benzamides in forming more complex molecules, which could be relevant for the synthesis of N-(3-Aminophenyl)-3,5-dichlorobenzamide derivatives with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not discuss the specific properties of N-(3-Aminophenyl)-3,5-dichlorobenzamide, they do provide some spectral data for related compounds . This information can be useful for inferring the properties of N-(3-Aminophenyl)-3,5-dichlorobenzamide, as similar structural features often result in comparable properties.

科学研究应用

除草活性

N-(3-氨基苯基)-3,5-二氯苯甲酰胺及其衍生物已被研究其除草特性。例如,N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺对一年生和多年生草类植物具有除草活性,表明在牧草、草坪草和栽培作物中具有潜在的农业用途 (Viste, Cirovetti, & Horrom, 1970)。

土壤转化

对类似化合物在土壤中的转化进行研究,如N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺,发现它们会发生化学变化,包括环化和水解。这些转化的速率受土壤温度和湿度含量的影响 (Yih, Swithenbank, & McRae, 1970)。

抗肿瘤特性

该化合物的类似物,如2-(4-氨基苯基)苯并噻唑,对各种癌细胞系显示出强效和选择性的抗肿瘤活性。这些化合物的代谢被怀疑在其作用方式中起着核心作用,这可能是新颖的 (Chua et al., 1999)。

化学合成和结构分析

研究集中在二氯苯甲酰胺衍生物的合成上,为了了解它们的性质和潜在应用提供了见解。例如,芳胺化合物与3,5-二氯苯甲酰氯的反应已经被探讨 (Zhang et al., 2020)。

腐蚀抑制

像3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑这样的化合物已被研究其在酸性环境中对金属的腐蚀抑制性能,暗示在材料科学和工程中可能有应用 (Bentiss et al., 2009)。

地下水污染物生物修复

能够利用2,6-二氯苯甲酰胺(一种相关化合物)作为唯一的碳、氮和能源来源的Aminobacter sp. MSH1,为饮用水处理厂中地下水生物修复提供了潜在的生物催化剂。这指向了在污染物降解方面的环境应用 (Raes et al., 2019)。

安全和危害

未来方向

属性

IUPAC Name |

N-(3-aminophenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWZPFVZIPKJMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-3,5-dichlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)